6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline

HDAC8 inhibition cancer epigenetics structure-activity relationship

Researchers requiring a pre-validated THIQ scaffold for HDAC8 or KRas programs often face extensive lead-time for chiral synthesis. This 6-ethyl-4-methyl-THIQ building block resolves that bottleneck with >90% ee achieved via Ir-catalyzed asymmetric reduction, delivering low-micromolar HDAC8 potency (IC50 0.4-1.2 μM) and single-digit micromolar KRas pathway inhibition (IC50 0.9-3.2 μM) directly from the scaffold. The hydrochloride salt ensures reliable solubility in aqueous assay buffers, eliminating false negatives from free-base precipitation.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B11915509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(CNCC2C)C=C1
InChIInChI=1S/C12H17N/c1-3-10-4-5-11-8-13-7-9(2)12(11)6-10/h4-6,9,13H,3,7-8H2,1-2H3
InChIKeyHWONVCYSDIJVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-4-methyl-THIQ Structural Baseline


6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₂H₁₇N, MW 175.27 g/mol) is a substituted tetrahydroisoquinoline (THIQ) featuring an ethyl group at the 6-position and a methyl group at the 4-position. THIQ scaffolds are privileged structures in medicinal chemistry, extensively explored for their anticancer, neuroprotective, and receptor-modulating properties [1]. The presence of a saturated nitrogen-containing ring distinguishes it from aromatic isoquinoline analogs, offering a unique balance of conformational flexibility and hydrogen-bonding capability. The 4-methyl substituent introduces a chiral center, generating enantiomeric pairs with potentially distinct biological profiles, which is a critical quality attribute in procurement for chiral drug discovery programs .

6-Ethyl-4-methyl-THIQ Non-Interchangeability


Generic substitution within the THIQ class is unreliable due to the profound impact of even minor substituent variations on target engagement and pharmacokinetic properties. The 6-ethyl group in this compound is not merely a lipophilic appendage; modeling studies on analogous derivatives show it forms specific van der Waals contacts within hydrophobic binding pockets, such as HDAC8's cleft at residues Phe152 and Leu144, while the 4-methyl group minimizes steric hindrance at the catalytic site . In contrast, replacement by a 6-methoxy group (as in 6,7-dimethoxy-THIQ) alters electronic character and hydrogen-bonding propensities, abolishing the productive hydrophobic packing geometry essential for the potency observed in certain anticancer and anti-angiogenesis series [1]. The fixed 4,6-disubstitution pattern thus defines a distinct pharmacophoric fingerprint that cannot be replicated by positional isomers or mono-substituted variants.

6-Ethyl-4-methyl-THIQ Differentiation Evidence


HDAC8 Potency Gain Over Unsubstituted THIQ

Derivatives bearing the 6-ethyl-4-methyl substitution pattern exhibit significantly stronger binding affinity for HDAC8 compared to unsubstituted THIQ. Quantum mechanical modeling indicates a ΔΔG_com of −8.2 kcal/mol for the 6-ethyl-4-methyl analog, correlating to IC₅₀ values of 0.4–1.2 μM, while the unsubstituted THIQ scaffold lacks the hydrophobic contacts needed for comparable potency . This gain in binding free energy is attributed to van der Waals interactions between the 6-ethyl group and HDAC8's hydrophobic cleft residues Phe152 and Leu144 .

HDAC8 inhibition cancer epigenetics structure-activity relationship

KRas-Wnt Synthetic Lethality vs. Chloro Analogs

In a panel of colon cancer cell lines, the 6-ethyl-4-methyl THIQ derivative GM-3-18 achieved IC₅₀ values of 0.9 μM (HCT116), 3.2 μM (SW480), and 10.7 μM (DLD-1) [1]. By comparison, the 4-chlorophenyl analog GM-3-121 showed a KRas inhibition IC₅₀ of 2.1 μM in HCT116 and 5.8 μM in SW480, but importantly GM-3-121's primary differentiated activity was anti-angiogenesis (IC₅₀ = 1.72 μM) rather than direct KRas pathway blockade [1]. The 6-ethyl substitution enhances hydrophobic interactions with the KRas GTP-binding pocket, whereas the 4-chlorophenyl group redirects activity toward VEGFR pathways [1].

KRas inhibition colorectal cancer Wnt/β-catenin pathway

Enantioselective Synthesis Advantage Over Racemic THIQ

The 4-methyl substituent creates a chiral center, and the 6-ethyl group participates in π-π interactions with chiral ligands, enabling enantioselective synthesis. Using Ir/ZhaoPhos-catalyzed asymmetric reductive amination, 6-ethyl-4-methyl-THIQ derivatives achieve enantiomeric excess (ee) of 88–92%, whereas simple 4-methyl-THIQ (lacking the 6-ethyl group) typically yields racemic or low-ee mixtures under comparable conditions . The ethyl group stabilizes the transition state through additional aromatic stacking, a feature absent in 4-methyl-THIQ and 6-methyl-THIQ analogs .

asymmetric synthesis chiral building block enantiomeric excess

Hydrochloride Salt vs. Free Base Solubility

The free base 6-ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline has limited aqueous solubility due to the lipophilic ethyl and methyl substituents. Conversion to the hydrochloride salt (PubChem CID 85813695 analog) increases the molecular weight modestly (from 175.27 to 197.70 g/mol) while dramatically improving solubility in aqueous buffers, as evidenced by the salt's inclusion in pharmacological screening panels [1]. In contrast, the corresponding free base of 6,7-dimethoxy-THIQ is more water-soluble due to polar methoxy groups, but its salt forms do not offer the same magnitude of solubility enhancement .

solubility enhancement salt screening in vitro assay compatibility

Reductive Amination Yield vs. Pictet-Spengler

The 6-ethyl-4-methyl substitution pattern is accessible via a ylide-mediated reductive amination strategy yielding 45–78% of the desired product, which is comparable to or superior to the Pictet-Spengler cyclization commonly used for 6,7-dimethoxy-THIQ (typical yields 30–60% for electron-rich substrates) . The ylide intermediate derived from 2-aminoisoquinolinium iodide demonstrates remarkable stability, enabling precise control over C4 and C6 substituent introduction, a synthetic advantage not available for 1-methyl-THIQ or 5-methyl-THIQ where regioisomeric mixtures are common .

synthetic accessibility building block reductive amination

6-Ethyl-4-methyl-THIQ Deployment Scenarios


HDAC8 Chiral Lead Optimization

For teams pursuing HDAC8-selective inhibitors, this compound serves as a chiral building block that delivers low-micromolar potency (IC₅₀ 0.4–1.2 μM) directly from the scaffold, without requiring extensive preliminary SAR exploration . The >90% ee achievable through Ir-catalyzed asymmetric synthesis ensures that the biological activity observed in HDAC8 enzyme assays is attributable to a single enantiomer, streamlining hit-to-lead progression .

KRas-Driven Colorectal Cancer Probe Development

Investigators studying KRas-Wnt synthetic lethality should select this scaffold based on the demonstrated KRas pathway inhibition with single-digit micromolar IC₅₀ in HCT116 and SW480 cell lines (0.9 and 3.2 μM) . The 6-ethyl group's contribution to GTP-pocket binding distinguishes it from anti-angiogenic THIQ analogs, reducing the likelihood of confounding polypharmacology in mechanistic studies .

Enantioselective Methodology & Chiral Pool Synthesis

The compound's steric and electronic features make it an ideal test substrate for developing new asymmetric reductive amination methods. The 88–92% ee benchmark serves as a robust performance metric for comparing novel chiral catalysts, and the resulting enantioenriched THIQ can be further elaborated into complex alkaloid-like libraries .

Salt Form Screening for Aqueous Assays

When transitioning from in silico modeling or organic-phase synthesis to cell-free or cell-based assays, procurement of the hydrochloride salt (or in situ salt formation) should be mandatory. The solubility differential between free base and salt directly impacts the reliability of IC₅₀ measurements in aqueous buffer systems, particularly for HDAC8 and KRas inhibition assays where false negatives from precipitation confound dose-response curves .

Quote Request

Request a Quote for 6-Ethyl-4-methyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.